

Crystal Structure Analysis of N-(4-Methoxyphenyl)maleimide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(4-Methoxyphenyl)maleimide

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Abstract

This technical guide provides a detailed overview of the structural analysis of **N-(4-Methoxyphenyl)maleimide**, a compound of interest in materials science and drug development. Despite a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), a definitive crystal structure for **N-(4-Methoxyphenyl)maleimide** has not been reported. However, extensive crystallographic data is available for its immediate precursor, N-(4-Methoxyphenyl)maleamic acid. This guide presents a thorough analysis of the crystal structure of this precursor, offering valuable insights into the molecular geometry and intermolecular interactions that are likely to influence the solid-state packing of the target maleimide. The experimental protocols for the synthesis and crystallization of the maleamic acid are also detailed, providing a foundation for future studies aimed at obtaining crystals of **N-(4-Methoxyphenyl)maleimide** suitable for X-ray diffraction analysis.

Introduction

N-substituted maleimides are a class of compounds with significant applications in polymer chemistry and bioconjugation. The specific compound, **N-(4-Methoxyphenyl)maleimide**, is of interest due to the electronic properties conferred by the methoxyphenyl group. Understanding its three-dimensional structure is crucial for predicting its reactivity, designing novel polymers,

and for its potential application in medicinal chemistry. This document summarizes the available structural information and provides detailed experimental methodologies.

Synthesis and Crystallization of N-(4-Methoxyphenyl)maleamic Acid

The synthesis of **N-(4-Methoxyphenyl)maleimide** proceeds through the formation of its precursor, N-(4-Methoxyphenyl)maleamic acid.

Synthesis of N-(4-Methoxyphenyl)maleamic Acid.[1]

A solution of maleic anhydride (0.025 mol) in toluene (25 ml) is treated dropwise with a solution of 4-methoxyaniline (0.025 mol) in toluene (20 ml) with constant stirring. The reaction mixture is stirred for approximately 30 minutes and then left to stand for an additional 30 minutes at room temperature to ensure the completion of the reaction. To remove any unreacted 4-methoxyaniline, the mixture is treated with dilute hydrochloric acid. The resulting solid, N-(4-Methoxyphenyl)maleamic acid, is collected by suction filtration and washed thoroughly with water to remove unreacted maleic anhydride and maleic acid. The crude product is then recrystallized from ethanol to a constant melting point.

Crystallization for X-ray Diffraction.[1]

Single crystals of N-(4-Methoxyphenyl)maleamic acid suitable for X-ray diffraction studies are grown from an ethanol solution by slow evaporation at room temperature.[1] The resulting crystals are described as prism-like and yellowish-green.[1]

Crystal Structure Analysis of N-(4-Methoxyphenyl)maleamic Acid

The crystal structure of N-(4-Methoxyphenyl)maleamic acid was determined by single-crystal X-ray diffraction. The asymmetric unit of the triclinic cell contains two unique molecules.[1]

Crystallographic Data

The following table summarizes the crystallographic data for N-(4-Methoxyphenyl)maleamic acid.

Parameter	Value
Chemical Formula	C ₁₁ H ₁₁ NO ₄
Molecular Weight	221.21 g/mol
Crystal System	Triclinic
Space Group	P-1
a (Å)	7.34030 (17)
b (Å)	11.8258 (4)
c (Å)	12.1207 (4)
α (°)	89.103 (3)
β (°)	88.358 (2)
γ (°)	78.396 (2)
Volume (Å ³)	1030.15 (5)
Z	4
Temperature (K)	295
Radiation	Mo Kα (λ = 0.71073 Å)
Reflections Collected	15439
Independent Reflections	3711
R _{int}	0.020

Data sourced from Gowda et al. (2010).[\[1\]](#)

Selected Bond Lengths and Angles

The tables below present selected bond lengths and angles for the two independent molecules in the asymmetric unit.

Molecule 1

Bond	Length (Å)	Angle	Angle (°)
O1-C1	1.311(2)	O2-C1-O1	122.9(2)
O2-C1	1.214(2)	O2-C1-C2	122.8(2)
N1-C4	1.348(2)	C3-C4-N1	116.0(2)
C2-C3	1.328(3)	C2-C3-C4	128.2(2)
C5-N1	1.428(2)	C4-N1-C5	127.3(2)
C8-O4	1.370(2)	C7-C8-O4	117.4(2)
C11-O4	1.423(3)	C9-C8-O4	124.9(2)

Molecule 2

Bond	Length (Å)	Angle	Angle (°)
O5-C12	1.311(2)	O6-C12-O5	122.8(2)
O6-C12	1.215(2)	O6-C12-C13	122.9(2)
N2-C15	1.347(2)	C14-C15-N2	116.1(2)
C13-C14	1.327(3)	C13-C14-C15	128.3(2)
C16-N2	1.427(2)	C15-N2-C16	127.4(2)
C19-O8	1.372(2)	C18-C19-O8	117.3(2)
C22-O8	1.422(3)	C20-C19-O8	125.0(2)

Data sourced from Gowda et al. (2010).[\[1\]](#)

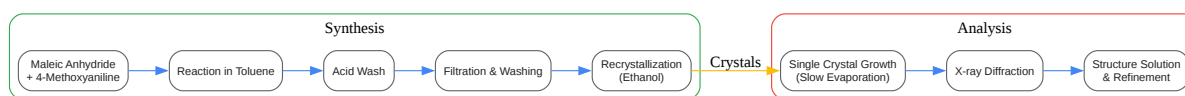
Torsion Angles and Molecular Conformation

The planarity of the molecules is a key feature. The dihedral angles between the benzene ring and the plane of the maleamic acid unit are 3.43 (5)° and 5.79 (3)° in the two independent molecules.[\[1\]](#) The orientation of the methoxy group is described by the C7—C8—O4—C11

torsion angle of $-8.2 (2)^{\circ}$ in one molecule and the C27—C28—O8—C31 torsion angle of $0.7 (2)^{\circ}$ in the other.[1]

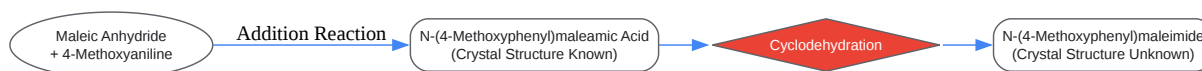
Experimental Workflow and Molecular Structure Visualization

The following diagrams illustrate the experimental workflow for the synthesis and analysis of N-(4-Methoxyphenyl)maleamic acid and the logical relationship for the synthesis of the target maleimide.



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Caption: Experimental workflow for the synthesis and crystal structure analysis of N-(4-Methoxyphenyl)maleamic acid.



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Caption: Synthetic pathway from starting materials to **N-(4-Methoxyphenyl)maleimide**, highlighting the structurally characterized intermediate.

Conclusion and Future Outlook

While the crystal structure of **N-(4-Methoxyphenyl)maleimide** remains elusive, the detailed analysis of its precursor, N-(4-Methoxyphenyl)maleamic acid, provides a solid foundation for understanding the conformational preferences and non-covalent interactions that are likely to govern its solid-state architecture. The experimental protocols outlined in this guide can be

employed in further attempts to grow single crystals of the target maleimide. Future work should focus on exploring a wider range of crystallization conditions, including different solvents and temperatures, to facilitate the growth of crystals suitable for X-ray diffraction analysis. The determination of the crystal structure of **N-(4-Methoxyphenyl)maleimide** will be invaluable for the rational design of new materials and therapeutic agents.

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References

- 1. N-(4-Methoxyphenyl)maleamic acid - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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